molecular formula C8H10ClNO B2768213 Indolin-6-ol hydrochloride CAS No. 19727-91-4

Indolin-6-ol hydrochloride

Cat. No. B2768213
CAS RN: 19727-91-4
M. Wt: 171.62
InChI Key: GPGQGGWXJSIKEQ-UHFFFAOYSA-N
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Description

Indolin-6-ol hydrochloride is a chemical compound with the CAS number 19727-91-4 . It is a type of indoline, which is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .


Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .


Molecular Structure Analysis

Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .


Chemical Reactions Analysis

Indoline-related alkaloids have been fully developed as antibiotics, and the activities on anti-tumor, anti-hypertension, and cardiovascular protection are mainly studied now . The yield of the reaction was higher than 50% in all attempted reactions .


Physical And Chemical Properties Analysis

Indolin-6-ol has a molecular weight of 135.17 . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds .

Scientific Research Applications

1. Antioxidant Properties

  • Free Radical-Scavenging Activity : Indolic compounds, related to tryptophan metabolism, exhibit antioxidant activities by scavenging free radicals. This property makes them useful as chemical preventive agents against diseases like cancer and oxidative stress (Cano, Alcaraz, & Arnao, 2003).

2. Anti-Inflammatory and Analgesic Activity

  • Pro-drug of Diclofenac : A synthesized indoline derivative, designed as a pro-drug of diclofenac, exhibited anti-inflammatory and analgesic activities without gastro-ulcerogenic effects. This highlights its potential in treating chronic inflammatory diseases (Chung et al., 2009).

3. Anticancer Activity

  • Antiproliferative Evaluation : Various indolin-2-one derivatives have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. Compounds showed significant potency, comparable to existing cancer therapies (Lin et al., 2013).

4. Antimicrobial Properties

  • Antimicrobial Peptide Indolicidin : Indolicidin, a cationic antimicrobial peptide, exhibits activity against Gram-negative and Gram-positive bacteria. It acts by permeabilizing bacterial membranes and forming channels, demonstrating its potential as an antimicrobial agent (Falla, Karunaratne, & Hancock, 1996).

5. PPAR Activation

  • Activation of Peroxisome Proliferator-activated Receptors : Indomethacin, a non-steroidal anti-inflammatory drug related to indolic compounds, can activate peroxisome proliferator-activated receptors (PPARs), which play a key role in adipogenesis and peroxisome activity. This finding provides a molecular basis for the biological effects of these drugs (Lehmann et al., 1997).

6. Chemical Synthesis and Functionalization

  • Palladium-catalyzed Reactions : The synthesis and functionalization of indoles, including indolin-2-one derivatives, through palladium-catalyzed reactions have been a focus of research. These processes are significant for producing biologically active compounds in organic chemistry (Cacchi & Fabrizi, 2005).

7. Potential in Breast Cancer Treatment

  • Anti-Estrogenic Activity Against Breast Cancer : Certain indolin-2-one derivatives have been identified as selective estrogen receptor modulators with promising anti-cancer activity, especially against breast cancer. These compounds have shown effectiveness in both in vitro and in vivo studies (Bender et al., 2023).

Safety and Hazards

The safety information for Indolin-6-ol includes the following hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The inherent three-dimensional nature and rigidity of these spirocyclic systems leads to their good affinity to 3D proteins, thus converting these scaffolds into attractive synthetic targets in organic chemistry and drug discovery projects .

properties

IUPAC Name

2,3-dihydro-1H-indol-6-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c10-7-2-1-6-3-4-9-8(6)5-7;/h1-2,5,9-10H,3-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGQGGWXJSIKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indolin-6-ol hydrochloride

CAS RN

19727-91-4
Record name 2,3-dihydro-1H-indol-6-ol hydrochloride
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